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Compound of Interest

Compound Name: Febantel

Cat. No.: B1672320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, mechanism of action, metabolism, and analytical methodologies

related to the broad-spectrum anthelmintic agent, febantel.

Chemical Identity and Structure
Febantel, a pro-benzimidazole anthelmintic, is chemically designated as N-{2-[2,3-Bis-

(methoxycarbonyl)-guanido]-5-(phenylthio)-phenyl}-2-methoxyacetamide.[1] It belongs to the

chemical class of guanidines.

Chemical Structure:

IUPAC Name: methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-

methoxycarbonylcarbamimidoyl]carbamate[2]

CAS Number: 58306-30-2[1]

Molecular Formula: C₂₀H₂₂N₄O₆S[1]

Molecular Weight: 446.48 g/mol [1]

Synonyms: Febantelum, Rintal, Combotel, Oratel, Bay Vh 5757[2]
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Physicochemical Properties
Febantel is a white to off-white crystalline solid.[3] A summary of its key physicochemical

properties is presented in Table 1.

Table 1: Physicochemical Properties of Febantel

Property Value Source(s)

Melting Point 125 - 130 °C [1][3]

Boiling Point 215 °C (estimate)

Density 1.2962 g/cm³ (estimate)

Water Solubility Practically insoluble

Organic Solvent Solubility
Soluble in dimethyl sulfoxide

(DMSO)

pKa (Strongest Acidic) 9.48

pKa (Strongest Basic) -2.6

Mechanism of Action and Parasite Signaling
Pathway
Febantel itself is a prodrug, meaning it is biologically inactive until it is metabolized within the

host animal.[4][5] The primary mechanism of action of its active metabolites is the disruption of

tubulin polymerization in parasitic helminths.[6]

The active metabolites of febantel, primarily fenbendazole and oxfendazole, bind to the β-

tubulin subunit of the microtubules. This binding inhibits the polymerization of tubulin dimers

into microtubules, which are essential components of the parasite's cytoskeleton. The

disruption of the microtubular network has several downstream consequences:

Impaired Glucose Uptake: Microtubules are crucial for the intracellular transport of nutrients,

including glucose. Their disruption severely hampers the parasite's ability to absorb and

utilize glucose, its primary energy source.[6][7]
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Depletion of Energy Reserves: The inability to efficiently metabolize glucose leads to a rapid

depletion of the parasite's energy reserves, primarily in the form of glycogen and adenosine

triphosphate (ATP).[6]

Inhibition of Waste Excretion: The microtubular network is also involved in the excretion of

waste products. Its disruption leads to the accumulation of toxic metabolic byproducts within

the parasite's cells.

Cellular Disorganization and Death: Ultimately, the loss of structural integrity, impaired

nutrient uptake, and accumulation of waste products lead to the paralysis and death of the

parasite.[6]

The following diagram illustrates the proposed signaling pathway for the anthelmintic action of

febantel's active metabolites.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.noahcompendium.co.uk/?id=-467913
https://www.noahcompendium.co.uk/?id=-467913
https://www.benchchem.com/product/b1672320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Host Animal

Parasite

Febantel (Oral Administration)

Metabolism in Liver

Absorption

Active Metabolites
(Fenbendazole, Oxfendazole)

Conversion to

β-Tubulin

Binds to

Microtubule Polymerization

Inhibits

Glucose Uptake

Disrupts

Energy Metabolism
(Glycogen, ATP)

Inhibits

Paralysis and Death

Leads to

Click to download full resolution via product page

Caption: Mechanism of action of febantel's active metabolites.
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Metabolism and Pharmacokinetics
Following oral administration, febantel is absorbed from the gastrointestinal tract and

undergoes extensive first-pass metabolism in the liver.[4][5] The primary metabolic pathway

involves the cyclization of febantel to form fenbendazole, which is then oxidized to

oxfendazole.[4][8] Another pathway involves the oxidation of febantel to febantel sulfoxide,

which is then cyclized to oxfendazole.[8] Fenbendazole and oxfendazole are the principal

active metabolites responsible for the anthelmintic efficacy.[5]

The pharmacokinetic parameters of febantel and its metabolites can vary depending on the

animal species, formulation, and individual physiological factors. A summary of key

pharmacokinetic parameters in dogs is presented in Table 2.

Table 2: Pharmacokinetic Parameters of Febantel and its Metabolites in Dogs Following Oral

Administration of a Combination Product[9]

Parameter Febantel Fenbendazole Oxfendazole

Cmax (ng/mL) 2-120 10-600 4-240

Tmax (h) ~2.5 ~12-24 ~12-24

AUC (ng·h/mL) Varies Varies Varies

The metabolic pathway of febantel is depicted in the following diagram.
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Caption: Metabolic pathway of febantel.

Experimental Protocols
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This section provides an overview of methodologies for key experiments related to the study of

febantel.

In Vivo Anthelmintic Efficacy Trial in Dogs (Example
Protocol)
This protocol outlines a typical design for a controlled study to evaluate the efficacy of febantel
against naturally acquired intestinal helminths in dogs.[10][11][12]

1. Animal Selection:

Source a sufficient number of dogs of a similar breed, age, and weight with naturally

occurring intestinal helminth infections.

Confirm infections and quantify parasite load through fecal egg counts.

Randomly allocate animals to treatment and control groups.

2. Treatment Administration:

Administer the febantel-containing formulation orally at the desired dose (e.g., 10 mg/kg).

[10]

The control group receives a placebo.

Treatment may be administered once or on consecutive days.[10]

3. Efficacy Assessment:

Collect fecal samples at pre-determined intervals post-treatment (e.g., 7 and 14 days).[11]

Perform fecal egg counts to determine the reduction in egg shedding.

At the end of the study, euthanize the animals and perform necropsies to recover and count

adult worms from the gastrointestinal tract.

Calculate efficacy as the percentage reduction in worm burden in the treated group

compared to the control group.
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Quantification of Febantel and its Metabolites in Canine
Plasma by UPLC-MS/MS
This protocol describes a validated method for the simultaneous quantification of febantel,
fenbendazole, and oxfendazole in dog plasma.[9]

1. Sample Preparation:

To 100 µL of plasma, add an internal standard (e.g., fenbendazole-d3).

Perform protein precipitation and liquid-liquid extraction using an appropriate organic solvent

(e.g., acetonitrile and ethyl acetate).

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Analysis:

Inject the prepared sample into a UPLC system equipped with a suitable column (e.g., C18).

Use a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile)

and an aqueous solution with a modifier (e.g., 0.1% formic acid).

Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction

monitoring (MRM) mode.

3. Method Validation:

Validate the method for linearity, accuracy, precision, recovery, and stability according to

relevant guidelines.

The following diagram illustrates the experimental workflow for this analytical method.
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Caption: Workflow for UPLC-MS/MS analysis of febantel in plasma.
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In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to determine the direct inhibitory effect of febantel's active metabolites on

tubulin polymerization.[13][14]

1. Reagents and Materials:

Purified tubulin (e.g., from porcine brain).

Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA).

GTP solution.

Test compounds (fenbendazole, oxfendazole) and a known inhibitor (e.g., nocodazole) and

stabilizer (e.g., paclitaxel).[14]

A temperature-controlled spectrophotometer or plate reader capable of measuring

absorbance at 340 nm.

2. Assay Procedure:

In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various

concentrations.

Initiate the polymerization by adding the purified tubulin to each well.

Immediately begin monitoring the change in absorbance at 340 nm at 37°C for a set period

(e.g., 60 minutes). The increase in absorbance corresponds to the extent of tubulin

polymerization.

3. Data Analysis:

Plot the absorbance versus time for each concentration of the test compound.

Determine the initial rate of polymerization and the maximum polymerization level.

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin

polymerization by 50%.
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Conclusion
Febantel is a highly effective and widely used anthelmintic in veterinary medicine. Its efficacy is

attributed to its in vivo conversion to active benzimidazole metabolites that disrupt the

fundamental cellular processes of parasitic helminths by inhibiting tubulin polymerization. A

thorough understanding of its chemical properties, metabolic pathways, and mechanism of

action is crucial for its optimal use in drug development and clinical practice. The analytical

methods and experimental protocols described in this guide provide a framework for further

research and development of febantel and other related anthelmintic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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